molecular formula C21H17ClN6 B11320450 2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11320450
M. Wt: 388.9 g/mol
InChI Key: QIRUKSAFQNFMBW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a 3-methyl-2-pyridyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the 4-Chlorophenyl Group: This is achieved through aromatic nucleophilic substitution reactions.

    Attachment of the 3-Methyl-2-Pyridyl Group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substituents attached.

    Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with distinct biological activities.

    Thieno[3,2-c]pyridine: Contains a thieno ring fused to a pyridine ring, with different substituents.

Uniqueness

2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of substituents, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN6

Molecular Weight

388.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-11,12-dimethyl-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6/c1-12-5-4-10-23-19(12)28-14(3)13(2)17-20(28)24-11-27-21(17)25-18(26-27)15-6-8-16(22)9-7-15/h4-11H,1-3H3

InChI Key

QIRUKSAFQNFMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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